2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is an organic compound with the molecular formula C16H16ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetamide group attached to a phenyl ring, which is further substituted with an ethoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide typically involves the reaction of 4-(4-ethoxyphenoxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioamides.
Hydrolysis: 4-(4-ethoxyphenoxy)aniline and chloroacetic acid.
Oxidation: 4-(4-ethoxyphenoxy)benzaldehyde or 4-(4-ethoxyphenoxy)benzoic acid.
Scientific Research Applications
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The ethoxyphenoxy group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[4-(4-methoxyphenoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
2-chloro-N-[4-(4-phenoxy)phenyl]acetamide: Lacks the ethoxy group, which may result in different physicochemical properties and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBPTAMJWPTNFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368919 |
Source
|
Record name | 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38008-37-6 |
Source
|
Record name | 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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